1,2,4,6-Tetrahydroxyanthraquinone
Description
Properties
Molecular Formula |
C14H8O6 |
|---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
1,2,4,6-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O6/c15-5-1-2-6-7(3-5)13(19)10-8(16)4-9(17)14(20)11(10)12(6)18/h1-4,15-17,20H |
InChI Key |
YDYZHFGRMQZMHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3O)O)O |
Origin of Product |
United States |
Preparation Methods
Natural and Biomimetic Formation via Anthocyanin Degradation
Recent research has elucidated a pathway in which 1,2,4,6-tetrahydroxyanthraquinone and related isomers are formed through the degradation of anthocyanins in plant materials under specific conditions. The process involves:
- Initial Scission : The flavonoid skeleton of anthocyanins undergoes cleavage, producing 2,4,6-trihydroxybenzaldehyde (phloroglucinaldehyde) and a phenolic acid.
- Condensation Reaction : Two molecules of phloroglucinaldehyde condense, especially under heated (95 °C) and neutral to slightly alkaline pH conditions (phosphate buffer, pH 7), leading to the formation of tetrahydroxylated anthraquinones, including 1,2,4,6-tetrahydroxyanthraquinone and its isomers.
- The process was successfully reproduced in model solutions and observed in heated red wine after pH adjustment.
- Detection and structural confirmation were achieved via preparative column chromatography, nuclear magnetic resonance (NMR), and liquid chromatography/high-resolution tandem mass spectrometry (LC/HRMS).
- The yield in natural matrices is typically low (e.g., 0.01 mg·L⁻¹ in red wine), but the pathway is significant for both food chemistry and archaeological residue analysis.
Summary Table: Natural/Biomimetic Preparation
| Step | Conditions | Main Reagents | Analytical Confirmation | Yield (Example) |
|---|---|---|---|---|
| Anthocyanin scission | Heating (95 °C), pH 7 | Anthocyanin substrate | NMR, LC/HRMS | 0.01 mg·L⁻¹ (wine) |
| Condensation | Neutral/alkaline, heated | Phloroglucinaldehyde | NMR, LC/HRMS | Low |
Synthetic Laboratory Methods
While natural transformation offers insight into the compound’s occurrence, synthetic routes are essential for preparative-scale production and structural studies. The following approaches are commonly reported for the synthesis of tetrahydroxyanthraquinones (with positional isomerism considered):
Oxidation of Polyhydroxyanthracenes : Hydroxylated anthracene derivatives can be oxidized to the corresponding anthraquinones using strong oxidizing agents such as fuming sulfuric acid or potassium dichromate. The regioselectivity of hydroxylation and subsequent oxidation is crucial to obtain the desired 1,2,4,6-substitution pattern.
Demethylation of Methoxy Precursors : Methoxy-substituted anthraquinones or anthracenes (e.g., tetramethoxyanthracene) are first oxidized to the quinone stage, followed by demethylation (commonly using hydrobromic acid or aluminum chloride) to yield the tetrahydroxyanthraquinone.
Friedel–Crafts Acylation and Cyclization : This classical approach involves the acylation of appropriately substituted benzene derivatives, followed by cyclization and subsequent oxidation/hydroxylation steps to introduce the desired hydroxyl groups.
Summary Table: Synthetic Preparation
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Oxidation of polyhydroxyanthracenes | Fuming sulfuric acid, K₂Cr₂O₇ | Direct, scalable | Regioselectivity challenges |
| Demethylation of methoxy precursors | HBr, AlCl₃, Zn/NaOH | High selectivity | Multi-step, precursor availability |
| Friedel–Crafts acylation/cyclization | Acyl chlorides, Lewis acids, oxidants | Customizable substitution | Lengthy, requires protection steps |
Analytical and Purification Techniques
Regardless of the preparation route, purification and structural elucidation are critical. The following techniques are standard:
- Preparative Column Chromatography : For the separation of isomeric anthraquinones.
- NMR Spectroscopy : For structural confirmation, especially to distinguish between positional isomers.
- LC/HRMS : For purity assessment and molecular weight confirmation.
Comparative Data Table: Natural vs. Synthetic Preparation
| Aspect | Natural/Biomimetic Route | Synthetic Laboratory Route |
|---|---|---|
| Substrate | Anthocyanins, phloroglucinaldehyde | Hydroxy/methoxy anthracenes/anthraquinones |
| Conditions | Heating, neutral/alkaline pH | Strong oxidants, demethylation reagents |
| Yield | Very low (trace to mg·L⁻¹ scale) | Moderate to high (mg–g scale) |
| Purification | Chromatography | Chromatography, recrystallization |
| Structural Control | Limited (mixtures of isomers) | High (can target specific isomers) |
| Analytical Methods | NMR, LC/HRMS | NMR, LC/HRMS, UV-Vis |
Research Findings and Notes
- The natural formation of 1,2,4,6-tetrahydroxyanthraquinone is significant in food chemistry and archaeological science, as it can serve as a marker for the degradation of anthocyanin-rich materials.
- Synthetic methods provide greater control over purity and isomeric composition, essential for research and industrial applications.
- The choice of preparation method depends on the intended application: analytical trace detection favors natural transformation studies, while bulk preparation for dye or research purposes relies on synthetic chemistry.
- Analytical confirmation using NMR and LC/HRMS is indispensable for both approaches to ensure structural accuracy and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4,6-Tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into different hydroxyanthracene derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted anthracene derivatives.
Common Reagents and Conditions
Oxidizing Agents: Fuming sulfuric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Substituted anthracene derivatives.
Scientific Research Applications
Applications in Chemistry
Dye and Pigment Production
1,2,4,6-Tetrahydroxyanthraquinone is utilized as an intermediate in the synthesis of various dyes and pigments. The compound’s vibrant color properties make it suitable for applications in textiles and other materials. Its ability to undergo oxidation and reduction reactions allows for the formation of different dye structures.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts to quinones used in dye synthesis. |
| Reduction | Forms leuco compounds that can be re-oxidized. |
| Substitution | Hydroxyl groups can be replaced with other functional groups. |
Biological Applications
Enzyme Inhibition
Research has demonstrated that 1,2,4,6-Tetrahydroxyanthraquinone acts as an inhibitor of several key enzymes:
- Protein Kinase CK2 : This enzyme is crucial for cell proliferation. Inhibition by this compound may reduce tumor growth in cancer models.
- Hepatitis C Virus NS3 Helicase : The compound exhibits significant inhibitory activity against this helicase with an IC50 value of approximately 6 µM, indicating potential as an antiviral agent.
Case Study: Antiviral Activity
In a study published in PMC, various hydroxyanthraquinones were evaluated for their inhibitory effects on HCV NS3 helicase:
| Compound | IC50 (µM) |
|---|---|
| 1,4-Dihydroxyanthraquinone | 54 |
| 1,4,5,6-Tetrahydroxyanthraquinone | 98 |
| 1,2,4,6-Tetrahydroxyanthraquinone | 6 |
This data underscores the importance of structural features in determining biological activity.
Medical Applications
1,2,4,6-Tetrahydroxyanthraquinone's potential as a therapeutic agent is notable:
- Anticancer Properties : The inhibition of Protein Kinase CK2 may lead to apoptosis in cancer cells.
- Antifungal Activity : Preliminary studies suggest that structural analogs of this compound exhibit antifungal properties against various pathogens.
Industrial Applications
In industrial settings, 1,2,4,6-Tetrahydroxyanthraquinone is employed in:
- Dyes and Pigments : Its vibrant colors contribute significantly to the textile industry.
- Battery Technology : Research indicates that derivatives of this compound can enhance the performance of lithium batteries by improving electrochemical stability and capacity.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: Acts as an inhibitor of enzymes such as protein kinase CK2, interfering with phosphorylation processes.
Antimicrobial Activity: Disrupts microbial cell membranes and metabolic pathways.
Anticancer Activity: Induces apoptosis in cancer cells by targeting specific molecular pathways
Comparison with Similar Compounds
Table 1: Comparison of Tetrahydroxyanthraquinone Derivatives
* *Carminic acid includes additional substituents: methyl (C-8), carboxy (C-7), and a glucitol moiety (C-2).
Key Insights
Stability and Reactivity
- Oxidative Stability: Quinalizarin (1,2,5,8-Tetrahydroxyanthraquinone) oxidizes in alkaline conditions, limiting its use in basic environments .
- Metal Complexation : Quinalizarin selectively binds iron in organic phases, whereas carminic acid’s glycosyl group enhances solubility for dye applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
